(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane
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Overview
Description
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is a chemical compound with the molecular formula C21H15F6OP It is known for its unique structure, which includes a phosphane core bonded to a 4-methoxyphenyl group and two 4-(trifluoromethyl)phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane typically involves the reaction of chlorodiphenylphosphine with 4-methoxyphenylmagnesium bromide and 4-(trifluoromethyl)phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens or alkyl halides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphanes: Resulting from substitution reactions.
Metal Complexes: Formed in coordination reactions with transition metals.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is used as a ligand in catalysis. It enhances the efficiency of catalytic reactions, such as cross-coupling reactions, by stabilizing the transition state and increasing the reaction rate .
Biology
Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and discovery .
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a scaffold for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, the compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the manufacturing of catalysts and other functional materials .
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane involves its interaction with molecular targets through its phosphane group. The compound can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it an effective ligand in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Similar in structure but with three trifluoromethylphenyl groups instead of two.
(4-Methoxyphenyl)diphenylphosphine: Similar but lacks the trifluoromethyl groups.
Bis(4-methoxyphenyl)phenylphosphine: Similar but with two methoxyphenyl groups instead of one.
Uniqueness
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, enhancing its reactivity and stability in various chemical reactions. The compound’s ability to form stable metal complexes makes it particularly valuable in catalysis and material science .
Properties
CAS No. |
919765-85-8 |
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Molecular Formula |
C21H15F6OP |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(4-methoxyphenyl)-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C21H15F6OP/c1-28-16-6-12-19(13-7-16)29(17-8-2-14(3-9-17)20(22,23)24)18-10-4-15(5-11-18)21(25,26)27/h2-13H,1H3 |
InChI Key |
XATTXEBVZJFQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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